molecular formula C9H8BrFO2 B3193962 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane CAS No. 773094-69-2

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane

Cat. No.: B3193962
CAS No.: 773094-69-2
M. Wt: 247.06 g/mol
InChI Key: LDVWGKCKYXYRKM-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    p-Toluenesulfonic acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(2-substituted-5-fluorophenyl)-1,3-dioxolane derivatives.

    Oxidation: Formation of 2-(2-bromo-5-fluorophenyl)glyoxal.

    Reduction: Formation of 2-(2-bromo-5-fluorophenyl)ethanol.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-fluorophenyl)ethanol
  • 2-(2-Bromo-5-fluorophenyl)acetic acid
  • 2-(2-Bromo-5-fluorophenyl)methanol

Uniqueness

2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The combination of bromine and fluorine atoms also enhances its potential for halogen bonding and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVWGKCKYXYRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736590
Record name 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773094-69-2
Record name 2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0 g (9.9 mmol) 2-bromo-5-fluorobenzaldehyde in 20 ml toluene were added 0.722 ml (13.0 mmol) ethane-1,2-diol and 5 mg (0.03 mmol) toluene-4-sulfonic acid monohydrate. The reaction mixture was heated in a rotary evaporator at 60° C. and 200 mbar during 4 h. After evaporation of the solvent and flash chromatography 2.32 g (95%) of the title compound were obtained as a colorless liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.722 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
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2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
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2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
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2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
Reactant of Route 5
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane
Reactant of Route 6
2-(2-Bromo-5-fluorophenyl)-1,3-dioxolane

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